2-Ethoxy-5-phenyl-2,3-dihydrofuran
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Overview
Description
2-Ethoxy-5-phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound features a furan ring that is partially saturated, with an ethoxy group at the second position and a phenyl group at the fifth position. Dihydrofurans are known for their versatile chemical properties and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-phenyl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of functionalized α-hydroxyallenes. For instance, gold (III) chloride can catalyze the cyclization of these allenes into the corresponding 2,5-dihydrofurans at room temperature, yielding high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of dihydrofuran synthesis can be applied. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-phenyl-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan derivatives, while reduction can produce fully saturated furans.
Scientific Research Applications
2-Ethoxy-5-phenyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-phenyl-2,3-dihydrofuran involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways. For instance, its derivatives may interact with enzymes or receptors, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,5-dimethoxyfuran: Another dihydrofuran derivative with different substituents.
2,3-Dihydrofuran: A simpler dihydrofuran without the ethoxy and phenyl groups.
Benzofuran: Contains a fused benzene and furan ring, exhibiting different chemical properties
Uniqueness
2-Ethoxy-5-phenyl-2,3-dihydrofuran is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both an ethoxy and a phenyl group allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
87842-07-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C12H14O2/c1-2-13-12-9-8-11(14-12)10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
InChI Key |
ILYIFAJYJQUGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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